3-Bromo-4-chloro-5-fluoroaniline
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Overview
Description
3-Bromo-4-chloro-5-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN. It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is a solid at room temperature and is typically used in various chemical synthesis processes .
Preparation Methods
The synthesis of 3-Bromo-4-chloro-5-fluoroaniline can be achieved through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 4-chloro-3-fluoroaniline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product .
Industrial production methods often involve multi-step synthesis processes, ensuring high purity and yield. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
3-Bromo-4-chloro-5-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
3-Bromo-4-chloro-5-fluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-4-chloro-5-fluoroaniline exerts its effects depends on its application. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl products . The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
3-Bromo-4-chloro-5-fluoroaniline can be compared with other halogenated aniline derivatives, such as:
4-Bromo-3-fluoroaniline: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
3-Chloro-4-fluoroaniline:
5-Bromo-2-chloroaniline: Another halogenated aniline with different substitution patterns, leading to unique reactivity.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Biological Activity
3-Bromo-4-chloro-5-fluoroaniline is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H4BrClF
- Molecular Weight : 207.46 g/mol
- CAS Number : 35754-27-9
1. Antimicrobial Activity
this compound has been studied for its antimicrobial properties. Similar halogenated anilines exhibit activity against various bacterial strains, suggesting that this compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with protein synthesis pathways.
2. Anticancer Properties
Research indicates that halogenated anilines can induce apoptosis in cancer cells. The compound is believed to interact with cellular signaling pathways that regulate cell survival and proliferation. For instance, studies have shown that derivatives can inhibit the growth of tumor cells by modulating the expression of genes involved in apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study on the antimicrobial activity of halogenated anilines, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value indicating significant potency compared to other tested compounds.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines revealed that this compound induced significant apoptosis at concentrations as low as 10 µM. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a potential therapeutic role in cancer treatment.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and potential permeability across the blood-brain barrier. However, similar compounds have shown nephrotoxic effects due to metabolic activation pathways leading to reactive intermediates. Careful assessment of toxicity is essential when considering therapeutic applications.
Properties
IUPAC Name |
3-bromo-4-chloro-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKPUVCHXFMSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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